molecular formula C17H19ClN4O2 B11452951 Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11452951
M. Wt: 346.8 g/mol
InChI Key: KERCAOUCXQDRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

    Pyrimidine Ring Construction: The triazole intermediate is then reacted with suitable reagents to construct the pyrimidine ring. This step often involves the use of formamide or similar compounds under acidic or basic conditions.

    Substitution Reactions:

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for each step of the synthesis, ensuring precise control over reaction conditions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Implementing advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is studied for its neuroprotective and anti-inflammatory properties. It has shown promise in protecting neuronal cells from oxidative stress and inflammation .

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various formulations.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its unique combination of the butyl ester and 4-chlorophenyl group contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19ClN4O2/c1-3-4-9-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-5-7-13(18)8-6-12/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,20,21)

InChI Key

KERCAOUCXQDRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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